molecular formula C23H23ClF4N4O B610610 Sisunatovir hydrochloride CAS No. 1903763-83-6

Sisunatovir hydrochloride

Cat. No. B610610
CAS RN: 1903763-83-6
M. Wt: 482.91
InChI Key: NYYYAFKAHRIPJW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Sisunatovir hydrochloride is an orally administered inhibitor designed to block the fusion of the Respiratory Syncytial Virus (RSV) to the host cell . It is currently under development for the treatment of RSV infections in infants, toddlers, young children, immunocompromised patients, and the elderly . It has been granted Fast Track designation by the U.S. Food and Drug Administration (FDA) and is currently in phase 2 clinical development .


Physical And Chemical Properties Analysis

This compound is a solid substance with a molecular weight of 482.9 . It is soluble in DMSO . More specific physical and chemical properties like melting point, boiling point, and specific gravity might not be publicly available.

Scientific Research Applications

Antiviral Applications in COVID-19

Sisunatovir hydrochloride has been explored in the context of COVID-19 treatment. Research indicates its potential efficacy against SARS-CoV-2, the virus responsible for COVID-19. Studies have examined various antiviral drugs, including this compound, for their in vitro and in vivo effectiveness against SARS-CoV-2 and other related coronaviruses. These findings highlight the drug's potential as part of the broader antiviral treatment landscape for COVID-19 and similar viral infections (Costanzo, De Giglio, & Roviello, 2020).

Drug Repurposing in Viral Therapies

This compound has been investigated as part of drug repurposing efforts for COVID-19. Drug repurposing involves identifying new applications for existing drugs, particularly in response to emerging health crises like the COVID-19 pandemic. The research emphasizes the need for expedited discovery and approval processes in pandemic situations, where this compound's antiviral properties can be rapidly deployed against new viral threats (Singh et al., 2020).

Pharmacogenomics and COVID-19 Treatment

This compound's role in the treatment of COVID-19 has also been considered within the scope of pharmacogenomics. This field studies how an individual's genetic makeup affects their response to drugs. Understanding the pharmacogenomic profile of drugs like this compound is crucial in tailoring COVID-19 treatments to individual patient needs, thereby enhancing efficacy and reducing adverse reactions (Khan, Elsayed, & Said, 2022).

Computational Screening for COVID-19 Drug Candidates

In the realm of computational drug discovery, this compound has been identified as a candidate for repurposing against COVID-19. Computational models and drug-target interaction studies have helped pinpoint existing drugs that could potentially inhibit SARS-CoV-2, with this compound emerging as a promising candidate due to its molecular structure and interaction potential with viral proteins (Saha et al., 2021).

Mechanism of Action

Sisunatovir hydrochloride acts by targeting the RSV fusion protein . This mechanism is designed to block the fusion of the RSV virus to the host cell, thereby inhibiting the replication of the virus .

Future Directions

Sisunatovir hydrochloride is currently in phase 2 clinical development . Pfizer has completed the acquisition of ReViral, the company that initially developed Sisunatovir, and plans to continue the development program in both adult and pediatric populations . Pfizer also opted in to the right to develop and commercialize sisunatovir in Mainland China, Hong Kong, Macau, and Singapore . If successful, Pfizer believes annual revenue for these programs has the potential to reach or exceed $1.5 billion .

properties

IUPAC Name

1'-[[5-(aminomethyl)-1-(4,4,4-trifluorobutyl)benzimidazol-2-yl]methyl]-6'-fluorospiro[cyclopropane-1,3'-indole]-2'-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22F4N4O.ClH/c24-15-3-4-16-19(11-15)31(21(32)22(16)7-8-22)13-20-29-17-10-14(12-28)2-5-18(17)30(20)9-1-6-23(25,26)27;/h2-5,10-11H,1,6-9,12-13,28H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYYYAFKAHRIPJW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC12C3=C(C=C(C=C3)F)N(C2=O)CC4=NC5=C(N4CCCC(F)(F)F)C=CC(=C5)CN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23ClF4N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

482.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1903763-83-6
Record name Sisunatovir hydrochloride [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1903763836
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name SISUNATOVIR HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CM5XGN8XKS
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Sisunatovir hydrochloride
Reactant of Route 2
Sisunatovir hydrochloride
Reactant of Route 3
Sisunatovir hydrochloride
Reactant of Route 4
Sisunatovir hydrochloride
Reactant of Route 5
Sisunatovir hydrochloride
Reactant of Route 6
Sisunatovir hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.